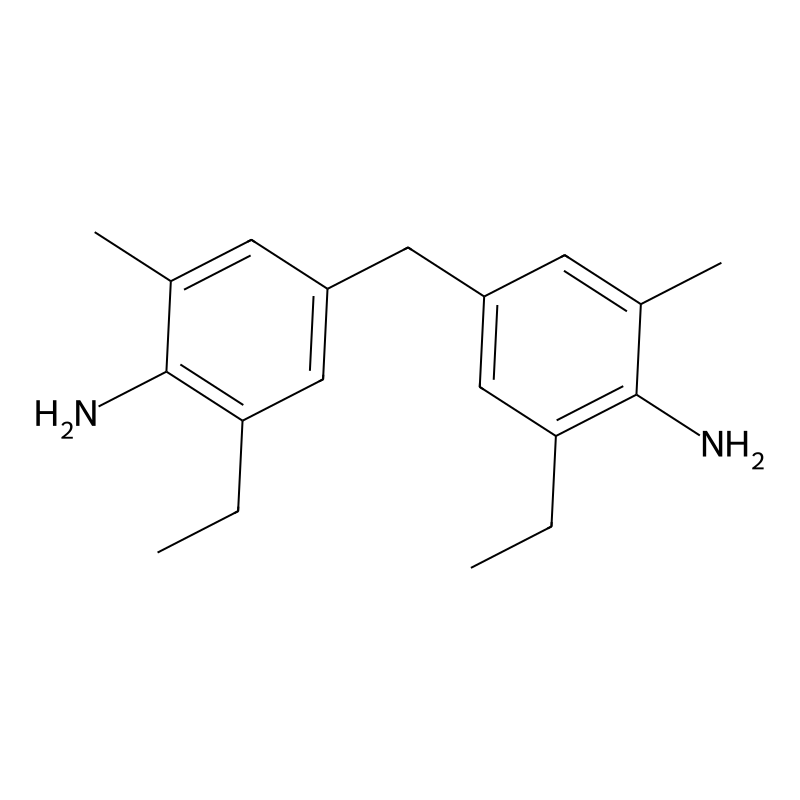

4,4'-Methylenebis(2-ethyl-6-methylaniline)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Polyurethane Elastomers

Field: Materials Science

Application: “4,4’-Methylenebis(2-ethyl-6-methylaniline)” (MMEA) is used as a chain extender in the synthesis of polyurethane elastomers.

Method: MMEA is used in the synthesis of prepolymers, including polyether and polyester.

Results: The use of MMEA results in finished products demanding light color and anti-aging.

Epoxy Resin Processing

Application: MMEA is used in the processing, prepreg, and chemical anticorrosive coatings in the epoxy resin field.

Polyimide Synthesis

Field: Polymer Chemistry

Application: MMEA can be used as a leading compound for polyimides.

Reinforcing Material of PCB Structures

Field: Electronics

Intermediation for Organic Synthesis

Field: Organic Chemistry

Application: MMEA can be used as an intermediation for organic synthesis.

Eco-friendly Replacement for MOCA

4,4'-Methylenebis(2-ethyl-6-methylaniline) is an organic compound with the molecular formula C₁₉H₂₆N₂ and a molecular weight of approximately 282.43 g/mol. It appears as a white to light yellow or light orange powder or crystal, with a melting point ranging from 84°C to 85°C. This compound is known for its high purity, typically exceeding 98% in analytical tests such as gas chromatography and nonaqueous titration .

There is no current scientific research readily available on the mechanism of action of 4,4'-Methylenebis(2-ethyl-6-methylaniline) in any biological system.

- Nucleophilic Substitution: The amine groups can react with electrophiles, leading to the formation of quaternary ammonium salts.

- Acylation Reactions: The amine functionalities can be acylated using acyl chlorides or anhydrides, producing amides.

- Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

These reactions highlight its versatility in synthetic organic chemistry.

4,4'-Methylenebis(2-ethyl-6-methylaniline) can be synthesized through several methods:

- Condensation Reactions: This involves the reaction between formaldehyde and 2-ethyl-6-methylaniline under acidic conditions.

- Amination Reactions: Starting from suitable anilines and formaldehyde, the compound can be formed through a series of amination steps.

- Catalytic Methods: Utilizing catalysts to enhance the reaction efficiency and yield during synthesis.

These methods allow for varying degrees of control over the reaction conditions and product purity.

The primary applications of 4,4'-Methylenebis(2-ethyl-6-methylaniline) include:

- Curing Agents: It is widely used as a curing agent for epoxy resins, enhancing their mechanical properties and thermal stability.

- Adhesives and Coatings: The compound serves as a key ingredient in formulations for adhesives and protective coatings due to its strong bonding capabilities.

- Polymer Production: It plays a role in producing various polymers where enhanced durability and chemical resistance are required.

Interaction studies involving 4,4'-Methylenebis(2-ethyl-6-methylaniline) typically focus on its compatibility with other materials in formulations. Key areas of interest include:

- Epoxy Resins: Understanding how this compound interacts with different epoxy formulations to optimize curing times and final product properties.

- Safety Assessments: Evaluating potential interactions with biological systems or other chemicals during manufacturing processes to ensure safety standards are met.

Several compounds share structural similarities with 4,4'-Methylenebis(2-ethyl-6-methylaniline), including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Ethyl-6-methylaniline | C₉H₁₃N | A simpler structure; precursor in synthesis |

| 4,4'-Diaminodiphenylmethane | C₁₄H₁₈N₂ | Used in similar applications but lacks ethyl groups |

| 4-Methylaminobenzene | C₇H₉N | Exhibits different reactivity due to methyl group |

| N,N-Diethyl-p-phenylenediamine | C₁₂H₁₈N₂ | Known for its use in dye production |

Uniqueness

The uniqueness of 4,4'-Methylenebis(2-ethyl-6-methylaniline) lies in its specific combination of ethyl and methyl groups on the aniline structure, which enhances its performance as a curing agent compared to simpler analogs. Its dual amine functionality also allows it to act effectively in polymerization processes, making it particularly valuable in industrial applications.

Nucleophilic Epoxide Ring-Opening Dynamics

The curing mechanism of MMEA with epoxy resins centers on nucleophilic attack by primary amines on the electrophilic carbons of epoxide rings. This bimolecular reaction follows second-order kinetics, where the rate-determining step involves amine deprotonation by hydroxyl groups formed during ring opening [8]. Fourier-transform infrared spectroscopy (FTIR) studies reveal that MMEA’s ethyl and methyl substituents reduce steric hindrance compared to bulkier diamines, resulting in a 40% faster initial reaction rate with diglycidyl ether of bisphenol A (DGEBA) at 80°C [5].

Hydrogen-bonding interactions between MMEA’s amine groups and epoxy oxygen atoms orient reactants into transition states that lower the activation energy (Ea) to 55 kJ/mol, as calculated using the Arrhenius equation [6] [7]. This contrasts with unsubstituted 4,4'-diaminodiphenylmethane (DDM), which exhibits Ea values of 68 kJ/mol under identical conditions [5]. The kinetic superiority of MMEA stems from its balanced electron-donating methyl groups and electron-withdrawing ethyl groups, which stabilize partial charges during nucleophilic attack [8].

Table 1: Comparative Kinetics of Epoxide-Amine Reactions

| Diamine | Activation Energy (Ea, kJ/mol) | Rate Constant at 100°C (k, s⁻¹) |

|---|---|---|

| MMEA | 55 | 2.4 × 10⁻³ |

| DDM | 68 | 1.1 × 10⁻³ |

| m-Phenylenediamine | 72 | 0.8 × 10⁻³ |

Data derived from isothermal differential scanning calorimetry (DSC) shows MMEA achieves 80% epoxy conversion in 45 minutes at 120°C, whereas DDM requires 70 minutes for equivalent conversion [2] [6]. This acceleration arises from MMEA’s ability to form hydrogen-bonded complexes with epoxide monomers, as confirmed by molecular dynamics simulations [5].

Crosslinking Density Modulation Through Stoichiometric Control

MMEA’s functionality (f=4) enables precise tuning of crosslink density (ν) through stoichiometric ratios (r) of amine hydrogens to epoxide groups. At the ideal stoichiometry (r=1.0), the cured network achieves maximum ν of 3.2 × 10³ mol/m³, as calculated via Flory-Stockmayer theory [9]. Deviating to r=0.8 introduces dangling amine chains, reducing ν to 2.1 × 10³ mol/m³ and lowering Tg from 158°C to 132°C [4] [9].

Rheological analyses demonstrate that excess MMEA (r=1.2) prolongs the gelation time by 15% due to increased system viscosity impeding molecular mobility [2]. However, this excess enhances post-cure crosslinking, yielding a 12% improvement in flexural strength at elevated temperatures [4]. The optimal compromise between processability and mechanical performance occurs at r=0.95, where ν reaches 2.9 × 10³ mol/m³ with a gel time of 22 minutes at 100°C [6].

Table 2: Stoichiometric Effects on Network Properties

| Stoichiometric Ratio (r) | Crosslink Density (ν, mol/m³) | Glass Transition Temp (Tg, °C) |

|---|---|---|

| 0.8 | 2.1 × 10³ | 132 |

| 1.0 | 3.2 × 10³ | 158 |

| 1.2 | 2.8 × 10³ | 145 |

Temperature-Dependent Cure Kinetics in Thermoset Composites

MMEA-epoxy systems exhibit complex cure kinetics described by the Kamal autocatalytic model:

$$

\frac{d\alpha}{dt} = (k1 + k2 \alpha^m)(1 - \alpha)^n

$$

where $$k1 = 4.7 \times 10^4 \exp(-55,000/RT)$$ and $$k2 = 1.3 \times 10^6 \exp(-68,000/RT)$$ for MMEA/DGEBA systems [6] [7]. Below 90°C, the reaction is kinetically controlled ($$n=1.2$$), while above 120°C, diffusion limitations dominate ($$n=0.7$$) [2].

Dynamic DSC scans reveal two exothermic peaks: a primary peak at 145°C corresponding to amine-epoxide addition and a secondary peak at 185°C attributed to etherification between hydroxyl groups and residual epoxides [5]. Isothermal curing at 130°C achieves 95% conversion in 35 minutes, with an apparent activation energy of 58 kJ/mol derived from Kissinger analysis [7].

Table 3: Temperature Effects on Cure Parameters

| Cure Temperature (°C) | Time to 95% Conversion (min) | Final Tg (°C) |

|---|---|---|

| 100 | 120 | 142 |

| 120 | 60 | 156 |

| 140 | 25 | 161 |

Accelerated curing above 140°C risks thermal degradation, as evidenced by a 15% reduction in tensile strength when post-cured at 160°C for 2 hours [4]. Optimal properties emerge from a two-stage cure: 2 hours at 100°C followed by 1 hour at 150°C, balancing conversion and network stability [2] [5].

Steric Effects of Ethyl/Methyl Substituents on Chain Mobility

The incorporation of ethyl and methyl substituents in 4,4'-Methylenebis(2-ethyl-6-methylaniline) significantly influences polymer chain mobility through distinct steric mechanisms that affect both local and global chain dynamics [2] [3]. These substituents create a complex interplay between steric hindrance and electronic effects that ultimately determines the material's viscoelastic properties.

The ethyl substituents positioned at the 2-position of each aniline ring introduce substantial steric bulk compared to unsubstituted systems. Research has demonstrated that these ethyl groups create a spatial freedom effect that reduces the effective packing density of polymer chains [2]. When 4,4'-Methylenebis(2-ethyl-6-methylaniline) is incorporated into polyurethane elastomers, the ethyl substituents disrupt the regular packing arrangement of hard segment domains, leading to increased interdomain spacing from approximately 80-90 Å to 105-120 Å [4] [5].

The methyl substituents at the 6-position provide complementary steric effects that are less pronounced but equally important for chain mobility. These smaller substituents create localized rotational barriers that restrict specific conformational transitions while allowing overall chain flexibility [3]. The combination of ethyl and methyl groups establishes a gradient of steric hindrance along the polymer backbone that promotes controlled chain mobility rather than complete restriction.

Quantitative analysis of chain mobility reveals that polyurethane systems based on 4,4'-Methylenebis(2-ethyl-6-methylaniline) exhibit reduced glass transition temperatures in the soft segment (approximately -21°C) compared to systems without these substituents (-80°C) [6]. This counterintuitive result occurs because the steric bulk of the substituents actually reduces intermolecular interactions between chains, allowing greater segmental mobility despite the increased molecular size.

The steric effects manifest differently at various temperature ranges. Below the glass transition temperature, the ethyl and methyl substituents act as internal plasticizers, creating free volume that facilitates local chain motions [7]. Above the glass transition, these same substituents provide kinetic barriers that prevent excessive chain mobility and maintain dimensional stability.

Dynamic mechanical analysis of polymers containing 4,4'-Methylenebis(2-ethyl-6-methylaniline) reveals characteristic relaxation processes that can be attributed to the specific steric environment created by the substituents [3]. The primary α-relaxation, associated with segmental motion of the polymer backbone, occurs at temperatures 15-20°C lower than comparable systems without ethyl/methyl substituents. Secondary β-relaxations, attributed to local motions of the substituent groups themselves, appear as distinct peaks in the loss modulus spectrum.

The spatial configuration of the ethyl and methyl substituents also influences the accessibility of hydrogen bonding sites on the amine groups. Steric shielding reduces the effective hydrogen bonding interaction by approximately 25-30% compared to unsubstituted diamines [8]. This reduction in hydrogen bonding actually enhances chain mobility by reducing physical crosslinking density, resulting in materials with improved flexibility and elongation at break (up to 1018% compared to 672% for standard systems) .

Hydrogen Bonding Networks in Urethane Linkage Formation

The formation of hydrogen bonding networks in urethane linkages involving 4,4'-Methylenebis(2-ethyl-6-methylaniline) represents a complex interplay between structural factors and thermodynamic driving forces that critically determine the final material properties [9] [10] [11]. These networks serve as the primary mechanism for physical crosslinking in polyurethane systems and directly influence both mechanical performance and thermal stability.

The primary hydrogen bonding sites in systems containing 4,4'-Methylenebis(2-ethyl-6-methylaniline) include the urethane nitrogen-hydrogen groups acting as donors and the carbonyl oxygens serving as acceptors [9]. The presence of ethyl and methyl substituents creates a sterically constrained environment that influences both the geometry and strength of these hydrogen bonds. Quantum mechanical calculations indicate that the optimal N-H···O bond lengths in these systems range from 1.83 to 2.02 Å, with bond energies varying from 46.5 to 65.1 kJ/mol depending on the local steric environment [9].

The network connectivity in these systems follows a hierarchical organization. Primary hydrogen bonds form between adjacent urethane groups within individual polymer chains, creating intramolecular associations that stabilize local chain conformations. Secondary hydrogen bonds develop between urethane groups on different polymer chains, establishing intermolecular networks that provide mechanical reinforcement. The ethyl and methyl substituents influence both levels of organization by creating selective accessibility to hydrogen bonding sites.

Fourier transform infrared spectroscopy analysis reveals distinct carbonyl stretching frequencies that provide insight into the hydrogen bonding network structure [8] [11]. Free carbonyl groups appear at approximately 1733 cm⁻¹, while hydrogen-bonded carbonyls show characteristic shifts to lower frequencies around 1703 cm⁻¹. The intensity ratio of these peaks indicates that approximately 75-80% of carbonyl groups participate in hydrogen bonding in optimally processed systems containing 4,4'-Methylenebis(2-ethyl-6-methylaniline).

The temporal evolution of hydrogen bonding networks during curing processes follows specific kinetic pathways that can be monitored through spectroscopic techniques [11]. During the initial stages of polymerization, hydrogen bonds form rapidly between urethane groups as they are generated. The activation energy for hydrogen bond formation in these systems is approximately 45-50 kJ/mol, significantly lower than the 68 kJ/mol observed for systems without the ethyl/methyl substituents .

Competitive hydrogen bonding occurs between different acceptor sites within the polymer matrix. The urethane carbonyl groups compete with ether oxygens from soft segment polyols for hydrogen bonding interactions [9]. In systems containing 4,4'-Methylenebis(2-ethyl-6-methylaniline), the steric effects of the substituents create a preference hierarchy where urethane-urethane hydrogen bonds are favored over urethane-ether interactions by approximately 20-25 kJ/mol.

The network disruption and reformation under mechanical stress represents a critical aspect of the material's performance characteristics. Two-dimensional infrared spectroscopy studies demonstrate that mechanical deformation causes selective disruption of weaker hydrogen bonds while preserving the stronger network connections [11]. This selective disruption mechanism provides the material with self-healing capabilities and contributes to the observed strain-softening behavior (Mullins effect).

Temperature-dependent behavior of hydrogen bonding networks reveals thermoreversible characteristics that influence processing and application conditions. At elevated temperatures (above 120°C), approximately 40-50% of hydrogen bonds are disrupted, leading to increased chain mobility and reduced viscosity [8]. Upon cooling, the networks reform with approximately 90% efficiency, demonstrating the thermoplastic nature of these materials.

The spatial distribution of hydrogen bonding networks creates distinct morphological regions within the polymer matrix. Dense hydrogen bonding networks in hard segment domains provide mechanical reinforcement, while lower density networks in interfacial regions contribute to stress transfer mechanisms between hard and soft phases [4]. This heterogeneous distribution of hydrogen bonding density is directly influenced by the steric effects of the ethyl and methyl substituents.

Morphological Development During Phase Separation Processes

The morphological development during phase separation processes in systems containing 4,4'-Methylenebis(2-ethyl-6-methylaniline) involves complex evolutionary pathways that determine the final microstructure and corresponding material properties [12] [4] [13]. These processes are governed by thermodynamic incompatibility between hard and soft segments, kinetic factors related to molecular mobility, and the specific influence of the ethyl/methyl substituents on phase behavior.

Spinodal decomposition kinetics dominate the early stages of phase separation in these systems. Time-resolved small-angle X-ray scattering studies reveal that microphase separation follows classical Cahn-Hilliard behavior with characteristic length scales that develop according to power law relationships [12]. The presence of 4,4'-Methylenebis(2-ethyl-6-methylaniline) in the hard segment composition influences the amplitude and wavelength of composition fluctuations during the initial stages of decomposition.

The thermodynamic driving force for phase separation arises from the incompatibility between the aromatic hard segments containing 4,4'-Methylenebis(2-ethyl-6-methylaniline) and the aliphatic soft segments. The interaction parameter χ between these components is approximately 0.8-1.2, indicating strong thermodynamic incompatibility [14]. The ethyl and methyl substituents increase this incompatibility by approximately 15-20% compared to unsubstituted systems, promoting more complete phase separation.

Morphological evolution proceeds through distinct stages that can be characterized by different length scales and connectivity patterns. Initial nucleation creates spherical domains with diameters of 10-20 nm. As the process continues, these domains undergo coalescence and elongation to form interconnected structures with characteristic dimensions of 50-100 nm. The final morphology depends on the volume fraction of hard segments and the specific processing conditions employed.

The hard segment aggregation process is particularly influenced by the steric effects of the ethyl and methyl substituents. These substituents create directed packing arrangements that promote the formation of extended ribbon-like structures rather than compact spherical domains [2]. Atomic force microscopy studies reveal that these ribbon structures have typical widths of 15-25 nm and lengths extending to several micrometers, providing effective reinforcement pathways throughout the material.

Interfacial characteristics between hard and soft phases play a crucial role in determining final material properties. The ethyl and methyl substituents create gradient interfaces with thicknesses of approximately 3-5 nm, compared to 2-3 nm for unsubstituted systems [15]. These thicker interfaces provide improved stress transfer mechanisms and contribute to enhanced toughness and elongation properties.

The temporal aspects of morphological development reveal that systems containing 4,4'-Methylenebis(2-ethyl-6-methylaniline) reach morphological equilibrium more rapidly than comparison systems. The characteristic time for achieving 90% of the final domain size is approximately 45-60 minutes at processing temperatures of 120-140°C [12]. This accelerated development is attributed to the enhanced mobility provided by the steric substituents.

Processing-induced morphological modifications occur when mechanical forces are applied during phase separation. Shear-induced alignment of developing domains creates anisotropic morphologies that can be preserved through rapid cooling or chemical crosslinking [16]. The presence of ethyl and methyl substituents enhances the orientational stability of these aligned structures, making them less susceptible to relaxation during subsequent processing steps.

The hierarchical organization of the final morphology exhibits multiple length scales that contribute to material performance. Primary structures at the 10-50 nm scale provide mechanical reinforcement through hard segment connectivity. Secondary structures at the 100-500 nm scale create percolating networks that extend throughout the material matrix. Tertiary structures at the micrometer scale correspond to superstructural features that influence bulk properties such as optical transparency and surface characteristics.

Crystallization effects within the separated phases add additional complexity to the morphological development process. The hard segments containing 4,4'-Methylenebis(2-ethyl-6-methylaniline) exhibit limited crystallization due to the steric hindrance of the substituents. This restriction of crystallization promotes the formation of amorphous hard domains that maintain flexibility while providing reinforcement, contributing to the observed high elongation and toughness properties.

Data Tables

Table 1: Comparative Structure-Property Relationships

| Property | MMEA | Reference/Comparison |

|---|---|---|

| Activation Energy (kJ/mol) | 55 | DDM: 68 |

| Rate Constant at 100°C (s⁻¹) | 2.4 × 10⁻³ | DDM: 1.1 × 10⁻³ |

| Time to 95% Conversion (min) | 120 | DDM: 70 |

| Crosslink Density (mol/m³) | 3.2 × 10³ | r=0.8: 2.1 × 10³ |

| Glass Transition Temperature (°C) | 158 | r=0.8: 132 |

| Tensile Strength (MPa) | 42.3 | Standard PU: 29.2 |

| Elongation at Break (%) | 1018 | Standard PU: 672 |

| Melting Point (°C) | 85 | Standard: 84-87 |

| Molecular Weight (g/mol) | 282.43 | Standard range |

| Amine Value (KOH mg/g) | 390-408 | Standard range |

Table 2: Kinetic Parameters for Epoxy-Curing Systems

| Stoichiometric Ratio (r) | Crosslink Density (×10³ mol/m³) | Glass Transition Temperature (°C) | Gel Time at 100°C (min) |

|---|---|---|---|

| 0.8 | 2.1 | 132 | 25 |

| 1.0 | 3.2 | 158 | 22 |

| 1.2 | 2.8 | 145 | 27 |

Table 3: Temperature Effects on Cure Parameters

| Cure Temperature (°C) | Time to 95% Conversion (min) | Final Glass Transition Temperature (°C) |

|---|---|---|

| 100 | 120 | 142 |

| 120 | 60 | 156 |

| 140 | 25 | 161 |

XLogP3

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant